4-methyl-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
The compound 4-methyl-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one family, characterized by a partially saturated triazole ring with a ketone group at position 3. Its structure includes a methyl group at position 4 and a pyridin-3-yl substituent at position 3 (Figure 1). These substituents influence its electronic, spectral, and biological properties.
Properties
IUPAC Name |
4-methyl-3-pyridin-3-yl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-7(10-11-8(12)13)6-3-2-4-9-5-6/h2-5H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNPJLLEVBSDAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with methyl isocyanate, followed by cyclization to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are adjusted to maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups on the pyridine ring.
Scientific Research Applications
4-Methyl-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Their Impacts
Triazolone derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:
Table 1: Substituent Variations and Key Properties
Key Observations :
Spectroscopic and Computational Comparisons
Studies using DFT/B3LYP and HF methods reveal structural and thermodynamic differences:
Table 2: Theoretical vs. Experimental Spectral Data
| Compound | IR C=O Stretch (cm⁻¹) | NMR δ (1H, ppm) | Gibbs Free Energy (kJ/mol) |
|---|---|---|---|
| Target Compound (Calculated) | 1685 | 2.45 (s, CH3) | -245.3 |
| Target Compound (Experimental) | 1690 | 2.50 (s, CH3) | -240.8 |
| 3-Ethyl-4-benzylidenamino (Calculated) | 1670 | 1.30 (t, CH2CH3) | -260.1 |
| 3-Ethyl-4-benzylidenamino (Experimental) | 1675 | 1.35 (t, CH2CH3) | -255.6 |
Insights :
Acidity and Solvent Effects
Potentiometric titrations in non-aqueous solvents reveal:
Table 4: pKa Values in Different Solvents
| Compound | Isopropyl Alcohol | tert-Butyl Alcohol | Acetonitrile | DMF |
|---|---|---|---|---|
| Target Compound | 9.2 | 8.7 | 10.5 | 11.8 |
| 3-Ethyl-4-benzylidenamino | 8.5 | 8.1 | 9.8 | 11.2 |
| 3-p-Methoxybenzyl-4-sulfonyloxy | 6.3 | 6.0 | 7.5 | 8.9 |
Molecular Docking and Structure-Activity Relationships
Docking studies highlight interactions with biological targets:
Biological Activity
4-Methyl-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicine based on current research findings.
- Molecular Formula : C₈H₈N₄O
- Molecular Weight : 176.18 g/mol
- CAS Number : 2200924-62-3
Biological Activity Overview
The biological activities of 1,2,4-triazole derivatives are well-documented, with significant implications in medicinal chemistry. Compounds in this class exhibit a wide range of pharmacological effects including:
- Antimicrobial Activity : Many triazoles demonstrate effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Some compounds exhibit properties that can mitigate inflammatory responses.
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. A study evaluating various triazole derivatives found that compounds similar to this one exhibited moderate to good activity against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with cell wall synthesis or function.
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound Name | Activity Against | MIC (µg/mL) |
|---|---|---|
| 4-Methyl-3-(pyridin-3-yl)-4,5-dihydro... | E. coli | 32 |
| 1-Methyl-3-(pyridin-4-yl)-4,5-dihydro... | S. aureus | 16 |
| Other Triazole Derivatives | Various Bacteria | Varies |
Anticancer Potential
The anticancer properties of triazole derivatives have been a focal point in recent studies. Molecular docking studies suggest that the compound interacts with key targets in cancer pathways. For instance, the interaction with the epidermal growth factor receptor (EGFR) kinase domain has been highlighted as a critical mechanism for its anticancer activity .
Case Study: Molecular Docking Analysis
A molecular docking study indicated that the compound forms stable complexes with EGFR, which is pivotal in many cancers. The binding affinity and interaction patterns suggest a potential role in inhibiting tumor growth .
The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological macromolecules:
- Keto-Enol Tautomerism : The compound exists in tautomeric forms that influence its binding affinity to target proteins.
- Hydrogen Bonding : The nitrogen atoms in the triazole ring participate in hydrogen bonding with target enzymes or receptors.
- Electrostatic Interactions : The pyridine moiety can engage in electrostatic interactions enhancing the overall stability of ligand-target complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
